ethyl 3-(cinnamoylamino)benzoate
Description
Ethyl 3-(cinnamoylamino)benzoate is a synthetic benzoate ester derivative characterized by a cinnamoyl group (a phenylpropenoyl moiety) attached via an amide linkage to the 3-position of the ethyl benzoate backbone.
Properties
IUPAC Name |
ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-6-10-16(13-15)19-17(20)12-11-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGHWZHIJJXDAW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3-(cinnamoylamino)benzoate with structurally related benzoate derivatives, focusing on substituent effects, physical properties, reactivity, and applications.
Substituent Influence on Structure and Reactivity
Physical and Spectral Properties
Reactivity and Stability
- Cinnamoylamino vs. Azo Groups: The cinnamoylamino group is less prone to photodegradation than azo linkages but may undergo hydrolysis under strong acidic/basic conditions due to the amide bond .
- Nitro vs. Amino Substituents: Nitro groups (e.g., in ethyl 4-(cyclohexylamino)-3-nitrobenzoate) deactivate the aromatic ring toward electrophilic substitution, whereas amino groups (e.g., in ethyl 3-amino-4-(sec-butylamino)benzoate) activate it .
- Ether vs. Ester Linkages : Ethers (e.g., in L2) are more hydrolytically stable than esters, making them preferable for applications requiring prolonged shelf life .
Key Research Findings and Limitations
- Synthetic Challenges: Diazotization of ethyl 3-aminobenzoate derivatives requires protection of the carboxylic acid group to prevent decomposition, as seen in the synthesis of azo dyes .
- Thermal Stability: Cinnamoylamino derivatives may exhibit lower thermal stability compared to alkyloxy-substituted benzoates due to amide bond lability .
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